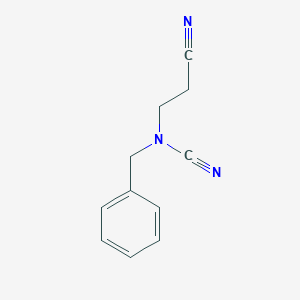

Benzyl(2-cyanoethyl)cyanamide

Description

Benzyl(2-cyanoethyl)cyanamide is a cyanamide derivative featuring a benzyl group and a 2-cyanoethyl substituent. Cyanamide derivatives are characterized by the N-cyano (-NH-C≡N) functional group, which confers unique reactivity and biological activity. For instance, phosphoramidite derivatives containing the benzyl(2-cyanoethyl) moiety are used in nucleic acid synthesis, requiring storage at -20°C to maintain stability . The compound’s cyanamide group may contribute to phytotoxic effects, similar to cyanamide-based fertilizers, but its substituents could modulate toxicity and degradation pathways .

Properties

CAS No. |

651718-08-0 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

benzyl(2-cyanoethyl)cyanamide |

InChI |

InChI=1S/C11H11N3/c12-7-4-8-14(10-13)9-11-5-2-1-3-6-11/h1-3,5-6H,4,8-9H2 |

InChI Key |

PPVIWZXXNHIDHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-cyanoethyl)cyanamide typically involves the reaction of benzylamine with 2-cyanoethyl cyanamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl(2-cyanoethyl)cyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyanamide moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Benzyl(2-cyanoethyl)carboxamide.

Reduction: Benzyl(2-aminoethyl)cyanamide.

Substitution: Benzyl(2-cyanoethyl)substituted derivatives.

Scientific Research Applications

Benzyl(2-cyanoethyl)cyanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(2-cyanoethyl)cyanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Benzyl-2-cyanoacetamide

- Structure: C₁₀H₁₀N₂O, featuring a benzyl group attached to a cyanoacetamide (O=C(CC#N)N-benzyl) .

- Molecular Weight : 174.20 g/mol.

- Properties : Solid at room temperature, with applications in organic synthesis.

- Key Differences: Unlike Benzyl(2-cyanoethyl)cyanamide, this compound replaces the cyanamide group with a cyanoacetamide (-CO-NH-CC#N).

(6-Methyl-1,3-benzothiazol-2-yl)cyanamide

- Structure : A benzothiazole heterocycle substituted with a cyanamide group (CAS 92987-73-0) .

- Applications : Likely used in pharmaceuticals or agrochemicals due to the benzothiazole ring’s electronic properties, which enhance bioactivity.

- This structural variation may also influence solubility and metabolic stability .

Cyanamide (H₂N-C≡N)

- Structure : The parent compound of cyanamide derivatives.

- Applications : Used as a nitrogen fertilizer and plant defense inducer. However, it exhibits phytotoxicity, causing oxidative stress (e.g., elevated H₂O₂ levels) and stunted growth in young plants .

- Key Differences: this compound’s substituents may mitigate phytotoxicity by altering degradation kinetics or reducing direct interaction with plant tissues. The benzyl group could enhance lipophilicity, affecting membrane permeability .

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA)

- Structure: A urinary metabolite with a cyanoethyl group conjugated to cysteine (C₈H₁₂N₂O₃S) .

- Role: Indicates detoxification pathways for cyanoethyl-containing compounds.

- This suggests that similar compounds may undergo enzymatic modification to reduce toxicity .

Data Table: Comparative Properties of this compound and Analogs

Research Findings and Implications

- Phytotoxicity Modulation: Cyanamide’s phytotoxicity is linked to oxidative stress (e.g., H₂O₂ accumulation) and impaired growth. This compound’s substituents may reduce these effects by altering uptake or degradation, though direct evidence is needed .

- Synthetic Utility: Phosphoramidite derivatives of this compound are critical in oligonucleotide synthesis, requiring stringent storage conditions (-20°C) to prevent degradation .

- Metabolic Pathways: The presence of cyanoethyl groups in metabolites like CYMA suggests enzymatic detoxification mechanisms, which could inform safety assessments of related compounds .

Biological Activity

Benzyl(2-cyanoethyl)cyanamide, a compound belonging to the cyanamide family, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of both cyanamide and cyanoethyl functional groups. This configuration contributes to its diverse biological activities. The compound can be represented as follows:

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit malonyl-CoA decarboxylase (MCD), an enzyme crucial for fatty acid metabolism. By inhibiting MCD, the compound increases the levels of malonyl-CoA, which in turn affects carnitine palmitoyltransferase-I (CPT-I) activity, leading to alterations in fatty acid oxidation and synthesis pathways .

- Anticonvulsant Properties : Studies have demonstrated that derivatives of benzyl cyanamides possess anticonvulsant activities. For instance, certain analogs have shown efficacy in protecting against maximal electroshock-induced seizures in animal models, suggesting potential therapeutic applications in epilepsy .

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this compound derivatives. In particular, studies have highlighted:

- Efficacy in Animal Models : Compounds derived from benzyl cyanamides have been tested in various animal models, demonstrating significant protection against seizures induced by electrical stimulation. For example, specific derivatives showed effective doses comparable to established anticonvulsants like phenobarbital .

Anti-inflammatory and Analgesic Effects

Recent investigations into the anti-inflammatory properties of cyanamide derivatives revealed promising results:

- Cyclooxygenase Inhibition : Certain synthesized compounds exhibited selective inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, which play pivotal roles in inflammatory processes. Notably, some derivatives demonstrated higher selectivity for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as safer alternatives for pain management .

Data Summary

Case Studies

- Anticonvulsant Study : A study evaluated the anticonvulsant activity of ten derivatives of N-benzyl 2-acetamidoacetamides. It was found that modifications to the 2-acetamido group significantly influenced the anticonvulsant efficacy, highlighting the importance of structural variations in biological activity .

- Inflammation Model : In a study assessing analgesic effects, several compounds derived from benzyl cyanamides were tested in rodent models for their ability to reduce inflammation and pain. Results indicated that some compounds provided substantial analgesic protection at doses lower than traditional NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.